molecular formula C11H12N2O2 B11720605 (2R)-2,3,3-trideuterio-2-(dideuterioamino)-3-(1H-indol-3-yl)propanoic acid

(2R)-2,3,3-trideuterio-2-(dideuterioamino)-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B11720605
M. Wt: 209.26 g/mol
InChI Key: QIVBCDIJIAJPQS-UPYKQCBCSA-N
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Description

(2R)-2,3,3-trideuterio-2-(dideuterioamino)-3-(1H-indol-3-yl)propanoic acid is a deuterated analog of tryptophan, an essential amino acid Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in the compound, which can significantly alter its chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,3,3-trideuterio-2-(dideuterioamino)-3-(1H-indol-3-yl)propanoic acid typically involves the incorporation of deuterium into the tryptophan molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of deuterated compounds, including this compound, involves large-scale catalytic exchange reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,3,3-trideuterio-2-(dideuterioamino)-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

(2R)-2,3,3-trideuterio-2-(dideuterioamino)-3-(1H-indol-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to track the incorporation and metabolism of tryptophan in biological systems.

    Medicine: Potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.

    Industry: Utilized in the production of deuterated pharmaceuticals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2,3,3-trideuterio-2-(dideuterioamino)-3-(1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the compound’s stability, reactivity, and interaction with enzymes and receptors. This can lead to altered metabolic pathways and potentially enhanced therapeutic effects in deuterated drugs.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: The non-deuterated analog of (2R)-2,3,3-trideuterio-2-(dideuterioamino)-3-(1H-indol-3-yl)propanoic acid.

    Deuterated Amino Acids: Other amino acids with deuterium substitution, such as deuterated phenylalanine or deuterated tyrosine.

Uniqueness

The uniqueness of this compound lies in its specific deuterium substitution pattern, which can significantly alter its chemical and physical properties compared to its non-deuterated counterpart. This makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

209.26 g/mol

IUPAC Name

(2R)-2,3,3-trideuterio-2-(dideuterioamino)-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m1/s1/i5D2,9D/hD2

InChI Key

QIVBCDIJIAJPQS-UPYKQCBCSA-N

Isomeric SMILES

[2H][C@](C(=O)O)(C([2H])([2H])C1=CNC2=CC=CC=C21)N([2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N

Origin of Product

United States

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